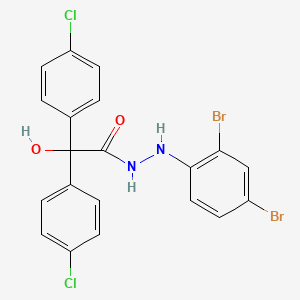
2,2-bis(4-chlorophenyl)-N'-(2,4-dibromophenyl)-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide is a complex organic compound characterized by the presence of chlorophenyl and dibromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(4-chlorophenyl)-N’-(2,4-dichlorophenyl)-2-hydroxyacetohydrazide
- 2,2-bis(4-bromophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide
- 2,2-bis(4-fluorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide
Uniqueness
2,2-bis(4-chlorophenyl)-N’-(2,4-dibromophenyl)-2-hydroxyacetohydrazide is unique due to its specific combination of chlorophenyl and dibromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H14Br2Cl2N2O2 |
|---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)-N'-(2,4-dibromophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C20H14Br2Cl2N2O2/c21-14-5-10-18(17(22)11-14)25-26-19(27)20(28,12-1-6-15(23)7-2-12)13-3-8-16(24)9-4-13/h1-11,25,28H,(H,26,27) |
InChI Key |
SYOLLKDWERZYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC3=C(C=C(C=C3)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11508161.png)
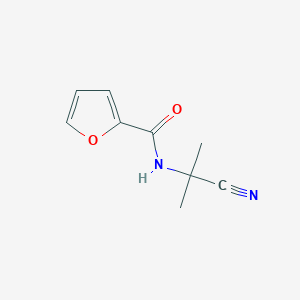
![1-{6-[(2-hydroxyethyl)amino]hexyl}-3,6-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11508167.png)
![1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11508185.png)
![[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone](/img/structure/B11508188.png)

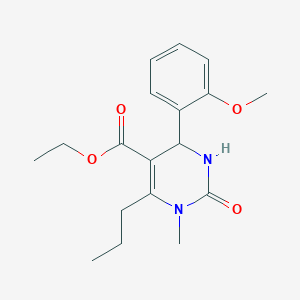
![3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11508198.png)
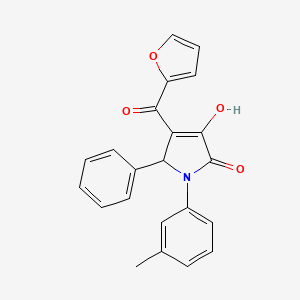
![N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B11508206.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)
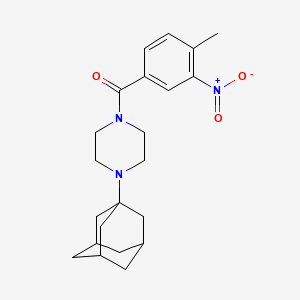
![5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508222.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11508224.png)
